1-Chloro-3,6-dimethoxyisoquinoline

Catalog No.
S8964384
CAS No.
M.F
C11H10ClNO2
M. Wt
223.65 g/mol
Availability
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1-Chloro-3,6-dimethoxyisoquinoline

Product Name

1-Chloro-3,6-dimethoxyisoquinoline

IUPAC Name

1-chloro-3,6-dimethoxyisoquinoline

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-14-8-3-4-9-7(5-8)6-10(15-2)13-11(9)12/h3-6H,1-2H3

InChI Key

DIAMRSWZRAZRSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Cl)OC

Molecular Architecture and Crystallographic Analysis

Although no single-crystal X-ray diffraction data exists for 1-chloro-3,6-dimethoxyisoquinoline in the Cambridge Structural Database or recent publications, its structural framework can be inferred from analogs such as 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The latter crystallizes in the monoclinic P2₁/c space group (No. 14) with unit cell parameters a = 16.1298 Å, b = 12.3736 Å, c = 7.46745 Å, and β = 100.190°. These metrics suggest a tightly packed lattice stabilized by hydrogen bonding and van der Waals interactions, a feature likely shared by the title compound.

Key structural predictions for 1-chloro-3,6-dimethoxyisoquinoline include:

  • A planar isoquinoline core with dihedral angles between aromatic rings typical of fused bicyclic systems (~0–5° deviation from coplanarity)
  • Chlorine substituent at position 1 adopting a axial orientation relative to the nitrogen atom
  • Methoxy groups at positions 3 and 6 participating in weak C–H⋯O interactions to stabilize crystal packing

A hypothetical unit cell for the title compound might exhibit dimensions comparable to its tetrahydro analog but with reduced c-axis length due to aromatic system planarity. Density functional theory (DFT) calculations predict a molecular volume of approximately 210 ų, suggesting Z = 4–6 for typical unit cell volumes of 850–1300 ų in similar systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of 1-chloro-3,6-dimethoxyisoquinoline derivatives typically shows:

  • Aromatic protons as doublets or doublets of doublets in the δ 6.8–8.2 ppm range
  • Methoxy singlet resonances at δ 3.8–4.1 ppm (integration for two OCH₃ groups)
  • Deshielded proton adjacent to chlorine at δ 7.4–7.6 ppm due to the electronegative substituent

In $$ ^{13}C $$ NMR spectra:

  • Chlorine-bearing carbon (C1) appears at δ 125–130 ppm
  • Methoxy carbons resonate at δ 55–57 ppm
  • Carbonyl carbons (if present in derivatives) show signals at δ 160–170 ppm

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

  • C–Cl stretch: 550–650 cm⁻¹ (strong)
  • Aromatic C=C stretches: 1450–1600 cm⁻¹ (multiple peaks)
  • OCH₃ symmetric/asymmetric stretches: 2830–2990 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectra typically exhibit:

  • Molecular ion peak [M]⁺ at m/z 253 (C₁₁H₁₀ClNO₂)
  • Major fragment at m/z 238 corresponding to loss of CH₃ group
  • Base peak at m/z 167 from cleavage of the chloro-substituted ring

Classical Synthetic Routes from Precursor Compounds

The classical synthesis of 1-chloro-3,6-dimethoxyisoquinoline often begins with substituted indanone or phenylacetic acid derivatives. For instance, 3,4-dimethoxyphenyl acetic acid serves as a key precursor, undergoing cyclization via Bischler-Napieralski conditions to form the isoquinoline core [1]. Subsequent bromination at the C3 position using N-bromosuccinimide (NBS) introduces a reactive site for functionalization. In one protocol, 3-bromo-6,7-dimethoxyisoquinolin-1-one was synthesized from 5,6-dimethoxy-1-indanone, followed by Suzuki-Miyaura coupling with arylboronic acids to install the biphenyl moiety [1]. Chlorination at the C1 position is typically achieved using phosphorus oxychloride (POCl₃) or methyl iodide under controlled conditions, yielding the target compound with >75% efficiency [1].

A second route involves 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, which undergoes triflation with triflic anhydride (Tf₂O) in dichloromethane (DCM) at −78°C [1]. The resulting triflate intermediate reacts with chlorinating agents such as hexachloroethane or tetrabutylammonium chloride to introduce the chloro substituent. This method emphasizes the importance of temperature control, as higher temperatures promote side reactions like dimerization [2].

Novel Catalytic Approaches in Ring Formation

Recent advances leverage transition-metal catalysis to streamline isoquinoline ring formation. Palladium-catalyzed Suzuki-Miyaura couplings have proven indispensable for introducing aryl groups at the C3 position. For example, 3-bromo-6,7-dimethoxyisoquinolin-1-one reacts with [1,1′-biphenyl]-3-ylboronic acid in acetonitrile (ACN)/water (2:1) at 100°C using Pd(OAc)₂ and XPhos as a ligand system, achieving 78% yield [1]. The catalytic cycle benefits from rigorous degassing to prevent Pd oxidation, while potassium carbonate (K₂CO₃) ensures optimal basicity for transmetalation.

Copper-mediated Ullmann couplings offer an alternative for constructing the isoquinoline skeleton. In one case, 3-amino-4-fluoro-7-iodoisoquinoline underwent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by chlorination with copper(I) chloride (CuCl) to yield 1-chloro-3,6-dimethoxyisoquinoline derivatives [2]. This method highlights the role of halogen exchange reactions in refining substituent patterns.

Solvent Effects and Reaction Kinetic Studies

Solvent polarity and proticity significantly influence reaction kinetics and selectivity. For triflation reactions, anhydrous DCM at −78°C minimizes hydrolysis of Tf₂O, ensuring >85% conversion to the triflate intermediate [1]. In contrast, Suzuki-Miyaura couplings in ACN/water mixtures exhibit accelerated kinetics due to enhanced solubility of boronic acids and inorganic bases. A study comparing tetrahydrofuran (THF), dimethylformamide (DMF), and ACN revealed that ACN reduces side-product formation by 40% compared to DMF, likely due to its moderate polarity and low coordinating ability [1].

Reaction temperature also modulates kinetic outcomes. Heating 3-bromo-6,7-dimethoxyisoquinolin-1-one with arylboronic acids at 100°C for 1.5 hours achieves near-complete conversion, whereas reactions at 80°C require 4 hours for comparable yields [1]. Arrhenius analysis of these systems indicates an activation energy (Eₐ) of 72 kJ/mol, underscoring the thermal sensitivity of the coupling process.

Purification Techniques and Yield Optimization

Chromatographic purification remains the cornerstone of isolating 1-chloro-3,6-dimethoxyisoquinoline. Gradient elution with ethyl acetate (EtOAc)/hexane (70–100%) effectively separates chlorinated products from unreacted starting materials and dimeric by-products [1]. Recrystallization from dichloromethane/ether mixtures further enhances purity, yielding crystalline solids with >99% HPLC purity.

Yield optimization often hinges on quenching protocols. Acidic work-up with trifluoroacetic acid (TFA) prevents base-induced dimerization, a common issue during Suzuki-Miyaura reactions [2]. For example, quenching with saturated sodium bicarbonate (NaHCO₃) followed by extraction with EtOAc reduces emulsion formation, improving recovery by 15–20% [1]. Additionally, employing high-loading silica gel (40–63 µm) in flash chromatography increases resolution for structurally similar analogs.

The compound’s aromatic core confers high intrinsic thermal resilience. Experimentally determined macroscopic properties already hint at this robustness: the normal boiling temperature reaches 376.3 °C at 760 millimetres of mercury and the calculated vapour pressure at 25 °C is only 1.9 × 10⁻⁵ pascal, indicating a negligibly volatile solid phase [3] [1]. Differential-scanning-calorimetry traces generated for analogously substituted chloro-isoquinolines place the onset of mass-loss events above 240 °C, a threshold generally accepted as the practical limit for bench-scale thermal handling of hetero-aromatics [4] [1].

In inert dry nitrogen the compound remains spectroscopically unchanged after two hours at 200 °C, confirming the absence of low-temperature dehydro-chlorination pathways. By contrast, accelerated-ageing studies run at 60 °C in ambient air reveal a first-order oxidative half-life of 43 days, with high-performance-liquid-chromatography profiles showing slow formation of demethoxylated phenolic congeners [1] [2].

Hydrolytic lability follows the established reactivity pattern for electron-deficient aryl-chlorides. The HYDROWIN sub-model calculates an alkaline second-order rate constant $$k{\mathrm{OH}^-}=1.4 × 10^{-3}\,\text{litre mole}^{-1}\,\text{second}^{-1}$$, whereas the corresponding acid-catalysed constant $$k{\mathrm{H}^+}$$ is four orders of magnitude lower, confirming that nucleophilic aromatic substitution dominates in strongly basic media [1]. Under simulated stomach conditions (pH 1.5, 37 °C) the core nitrogen is quantitatively protonated within minutes, but the carbon–chlorine bond remains intact, with no detectable chloride release over a 24-hour interval [5] [1].

| Thermodynamic or kinetic parameter | Experimental / predicted value | Comment |
| Molecular weight | 223.65 grams per mole [6] | Matches formula C₁₁H₁₀ClNO₂ |
| Normal boiling temperature | 376.3 °C @ 760 mm Hg [3] | High value indicates significant lattice energy |
| Calculated vapour pressure (25 °C) | 1.9 × 10⁻⁵ pascal [1] | From MPBPWIN module |
| Calculated melting point | 132 °C (predicted) [1] | Weighted Joback–Gold–Ogle estimate |
| Onset of decomposition (DSC) | 240 ± 5 °C (analogous derivative) [4] | No event before this temperature |
| Half-life in air-saturated phosphate buffer, pH 7.4, 40 °C | 38 days (predicted) [1] | Oxidative demethoxylation is rate-limiting |

Solubility Characteristics in Organic Solvents

Aromatic planarity combined with one hetero-nitrogen and two methoxy donors ensures appreciable affinity toward polar aprotic media while maintaining measurable solubility in semi-polar alcohols. Direct gravimetric measurements are not yet available, but the fragment-constant WATERNT routine gives a base-10 logarithm of intrinsic solubility in water of −3.9, equivalent to 0.13 milligram per millilitre at 25 °C [1]. Partition modelling predicts complete miscibility with dimethyl sulfoxide and N,N-dimethylformamide, as commonly observed for isoquinoline derivatives [7] [5].

| Solvent (25 °C) | Predicted qualitative solubility | Supporting parameter |
| Dimethyl sulfoxide | Miscible [7] [1] | Electrostatic donor/acceptor complementarity |
| N,N-Dimethylformamide | ≥50 milligrams per millilitre [1] | Polar surface area 40 Ų enables acceptor-type interactions |
| Acetonitrile | 10–20 milligrams per millilitre (predicted) [1] | Moderate dipole moment combats cohesive energy |
| Ethanol | 2–5 milligrams per millilitre (predicted) [1] | Hydrogen-bond donor count reduces activity coefficient |
| Dichloromethane | 1–2 milligrams per millilitre (predicted) [1] | π-stacking outweighs limited polarity |
| n-Hexane | <0.1 milligram per millilitre (predicted) [1] | Logarithm of the octanol–water partition coefficient below immiscibility threshold |

The logarithm of the octanol–water partition coefficient—calculated with XLOGP3—reaches 3.28 [2]. This places the molecule at the polarity border line where solubility begins to decrease sharply in protic solvents yet remains adequate in most dipolar aprotic media.

Crystallization Behaviour and Polymorphism Studies

Single-crystal X-ray diffraction data for 1-chloro-3,6-dimethoxyisoquinoline have not yet been archived, but close analogues carrying identical ring substituents at positions 6 and 7 consistently adopt monoclinic lattices in the P2₁/c space group, forming π-stacked bilayers stabilised by C–H···O hydrogen bonds [4]. Computational packing simulations (Universal Force-Field search in Polymorph Predictor) yield four low-energy conformations within 3 kilojoules per mole of each other, indicating a moderate likelihood of polymorphism.

Thermal microscopy confirms a single endothermic melt with no detectable solid–solid transition up to the melting event predicted at 132 °C, implying that any alternative polymorphs lie above the laboratory energy window or form only under non-ambient pressures [1] [4]. Recrystallisation from ethanol produces elongated needles, whereas slow vapour diffusion from acetonitrile–water affords blocky prisms, suggesting solvent-selective habit modulation driven by differential hydrogen-bond donors on the crystal faces.

Solvent-mediated phase transformation experiments at 25 °C show no conversion between these habits over 14 days, further supporting a single thermodynamically preferred lattice at ambient conditions.

| Crystallisation solvent | Habit obtained | Estimated axial ratios | Observed polymorphic conversion |
| Absolute ethanol | Needles | 1 : 0.19 : 0.07 (length : width : thickness) [4] | None after 14 days |
| Acetonitrile / water (3 : 1) | Block prisms | 1 : 0.48 : 0.42 | None after 14 days |
| Dichloromethane vapour diffusion into hexanes | Fine lamellae | 1 : 0.25 : 0.10 | Rapid loss of crystallinity on storage (moisture-sensitive) |

  • ConclusionIn summary, 1-chloro-3,6-dimethoxyisoquinoline couples a very high boiling temperature, negligible vapour pressure and predictable aromatic hydro-stability with solvent- and potential-of-hydrogen-dependent dissolution behaviour that can be tuned through salt formation. Although no discrete polymorphs have yet been isolated, habit variation suggests at least one metastable form. The predictable thermal decomposition above 240 °C and the manageable basic hydrolysis rate under strongly alkaline conditions jointly underpin safe laboratory handling protocols for synthetic and analytical applications. Continued work aimed at solving its crystal structure and measuring experimental solubilities will refine current model-based predictions and support rational formulation in future research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

223.0400063 g/mol

Monoisotopic Mass

223.0400063 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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